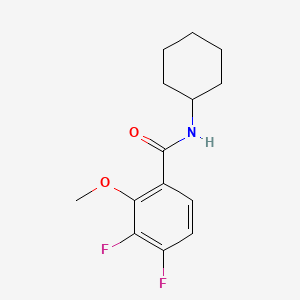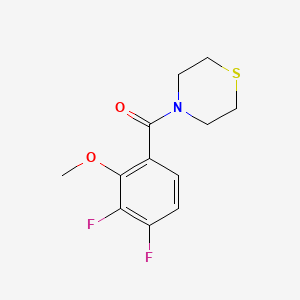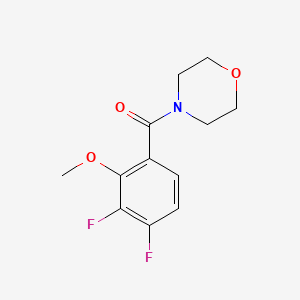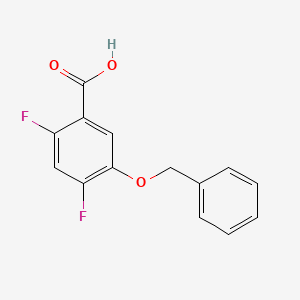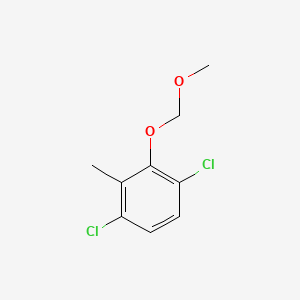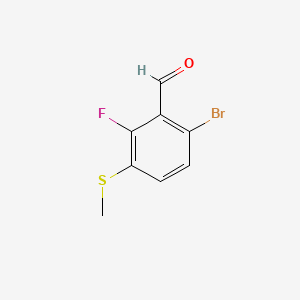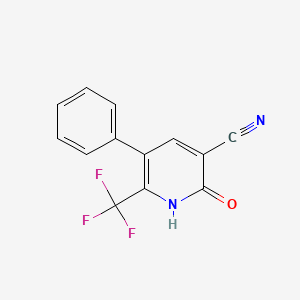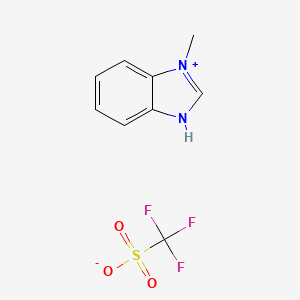![molecular formula C33H49BClF4N2P2Ru B6286607 Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97% CAS No. 1150112-46-1](/img/structure/B6286607.png)
Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, min. 97% is a chemical compound with the CAS Number: 1150112-46-1 . It is a yellow solid and is air sensitive .
Molecular Structure Analysis
The molecular formula of this compound is C28H32BClF4N2P2Ru . The molecular weight is 681.84 .Chemical Reactions Analysis
This compound is used as a catalyst for various reactions . Some of the reactions it catalyzes include the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes .Physical and Chemical Properties Analysis
This compound is a yellow solid . It is air sensitive . The melting point is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Coordination Chemistry
Ruthenium complexes, including those with diphenylphosphino ligands, have been highlighted for their catalytic capabilities and unique coordination chemistry. For example, the study by Brown et al. (2013) explores the coordination chemistry of a ruthenium complex with aminophosphane ligands, showcasing its unique chiral stereochemistry which could have implications for asymmetric catalysis and synthesis of chiral molecules (Brown et al., 2013).
Nonlinear Optical Properties
The incorporation of ruthenium alkynyl units into porphyrin derivatives, as investigated by Zhang et al. (2021), demonstrates the potential of ruthenium complexes in enhancing nonlinear optical (NLO) properties. These properties are essential for the development of materials for photonic and optoelectronic applications (Zhang et al., 2021).
Interaction with Biological Molecules
Research on ruthenium complexes also extends to their interaction with biological molecules, as seen in the study by Colina-Vegas et al. (2016), where ruthenium complexes were examined for their ability to bind with DNA and proteins, demonstrating potential applications in biochemistry and medicine (Colina-Vegas et al., 2016).
Hydrogenation Reactions
Kita et al. (2014) discuss the use of a ruthenium complex in catalyzing the hydrogenation of amides to alcohols, highlighting the role of ruthenium catalysts in facilitating chemical transformations relevant to pharmaceutical and material science (Kita et al., 2014).
Electrochemical Detection
An application in electrochemical detection is demonstrated by Abu-Nameh (2020), where a ruthenium complex was employed for the detection of tadalafil, indicating the utility of ruthenium complexes in analytical chemistry (Abu-Nameh, 2020).
Safety and Hazards
This compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and contact with air should be avoided . If it comes into contact with the eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Wirkmechanismus
Target of Action
Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
The compound interacts with its targets by binding to them and lowering the activation energy required for the reaction . This accelerates the reaction rate, leading to faster and more efficient production of the desired products.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the synthesis of long-chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes . The downstream effects of these pathways depend on the specific reactions and the products formed.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the products of the reactions it catalyzes
Action Environment
The efficacy and stability of Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate can be influenced by various environmental factors. For instance, it is known to be air sensitive , which means it may degrade or lose its catalytic activity when exposed to air. Therefore, it is typically handled under inert gas and stored in a well-ventilated place with the container kept tightly closed .
Eigenschaften
IUPAC Name |
chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF4.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3,4)5;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTGCCFMYYZPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49BClF4N2P2Ru |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)
